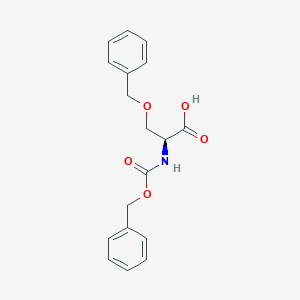

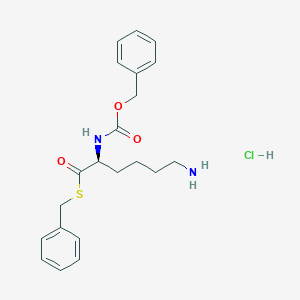

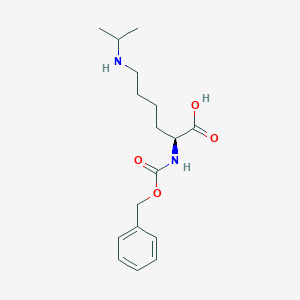

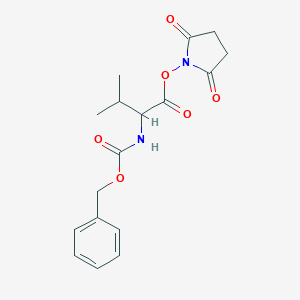

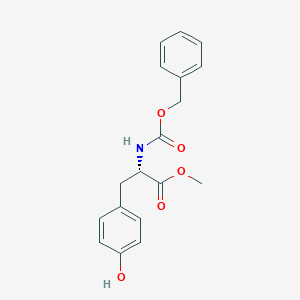

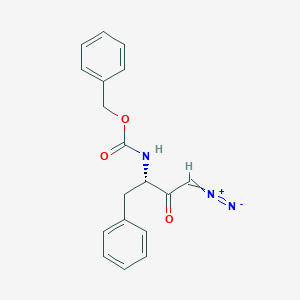

N-Benzyloxycarbonylphenylalanine diazomethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

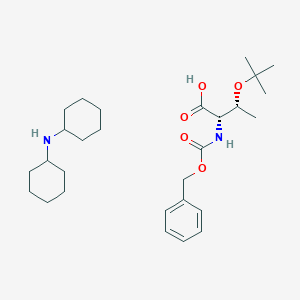

N-Benzyloxycarbonylphenylalanine diazomethyl ketone is a chemical compound with the CAS Registry Number 15196-02-8 . It is also known by its equivalent terms Boc-Phe-diazomethyl ketone and Z-Phe-diazomethyl ketone .

Synthesis Analysis

The synthesis of α-Diazo ketones, such as N-Benzyloxycarbonylphenylalanine diazomethyl ketone, involves several steps. The reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate yields the corresponding diazoketone in high yield . Subsequent Wolff rearrangement of the diazoketone leads to the homologated ester . A ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds has been extended to less reactive monocarbonyl substrates .Chemical Reactions Analysis

α-Diazo ketones, including N-Benzyloxycarbonylphenylalanine diazomethyl ketone, have unique and diverse reactivity modes. They can undergo transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in aldehydes and ketones, such as N-Benzyloxycarbonylphenylalanine diazomethyl ketone, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points . The solubility of aldehydes and ketones is about the same as that of alcohols and ethers .Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-20-12-17(22)16(11-14-7-3-1-4-8-14)21-18(23)24-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,21,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLEWHRLFWXLX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonylphenylalanine diazomethyl ketone | |

CAS RN |

15196-02-8 |

Source

|

| Record name | N-Benzyloxycarbonylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015196028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.